2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound characterized by its complex structure, which includes a pyridyl group, a pyrimidinone core, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Pyridyl Intermediate: The starting material, 3,5-dichloro-4-pyridinecarboxaldehyde, is reacted with a thiol compound under basic conditions to form the pyridyl intermediate.
Cyclization to Pyrimidinone: The intermediate is then subjected to cyclization with appropriate reagents to form the pyrimidinone core. This step often involves the use of strong bases and high temperatures to facilitate ring closure.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridyl or pyrimidinone rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Pyridyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application, whether it be inhibition of a particular enzyme or activation of a receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-2-one
- 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to the position of the methyl group and the specific arrangement of the pyridyl and pyrimidinone rings. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[(3,5-dichloropyridin-4-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-2-10(17)16-11(15-6)18-5-7-8(12)3-14-4-9(7)13/h2-4H,5H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYMSOIEPDHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=C(C=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.